N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide
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Overview
Description
N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide, also known as CX-5461, is a small molecule inhibitor that has gained attention in recent years due to its potential as a cancer therapeutic agent. CX-5461 is a potent inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the production of ribosomal RNA (rRNA) and the formation of ribosomes. The inhibition of Pol I transcription by CX-5461 leads to nucleolar stress, DNA damage, and ultimately, cell death.
Mechanism Of Action
N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide inhibits Pol I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to nucleolar stress, DNA damage, and ultimately, cell death. N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide has also been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to the activation of cell cycle checkpoints and apoptosis. N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide also induces nucleolar stress, which leads to the activation of the p53 pathway.
Advantages And Limitations For Lab Experiments
One advantage of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide is its potency as an inhibitor of Pol I transcription. This makes it a useful tool for studying the role of Pol I transcription in cancer cells. One limitation of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide is its toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide. One direction is to investigate the potential of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide as a combination therapy with other cancer therapeutic agents. Another direction is to investigate the potential of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide as a therapeutic agent for other diseases, such as viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide on cancer cells.
Synthesis Methods
The synthesis of N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide involves a multi-step process that starts with the reaction of alpha-cyclohexylbenzyl chloride with diethylamine to form N-(alpha-cyclohexylbenzyl)-N,N-diethylamine. This intermediate is then reacted with ethyl 2-bromoacetate to form N-(alpha-cyclohexylbenzyl)-2-(diethylamino)acetamide, which is N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide.
Scientific Research Applications
N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to be effective against a variety of cancer types, including breast, prostate, and ovarian cancer. N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide has also been shown to be effective against cancer cells that are resistant to chemotherapy and radiation therapy.
properties
IUPAC Name |
N-[cyclohexyl(phenyl)methyl]-2-(diethylamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-3-21(4-2)15-18(22)20-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5,7-8,11-12,17,19H,3-4,6,9-10,13-15H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNIIERPCVMLLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC(C1CCCCC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941760 |
Source
|
Record name | N-[Cyclohexyl(phenyl)methyl]-2-(diethylamino)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(alpha-Cyclohexylbenzyl)-2-(diethylamino)acetamide | |
CAS RN |
19893-59-5 |
Source
|
Record name | Acetamide, N-(alpha-cyclohexylbenzyl)-2-(diethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Cyclohexyl(phenyl)methyl]-2-(diethylamino)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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